4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c16-13-3-5-14(6-4-13)22(19,20)17-9-7-12(8-10-18)15-2-1-11-21-15/h1-6,11-12,17-18H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFJNYDWGHEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophen-2-yl pentyl alcohol. This intermediate is then reacted with chlorobenzenesulfonyl chloride under controlled conditions to introduce the benzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Antiproliferative Activity
Several sulfonamide-thiophene hybrids exhibit notable antiproliferative activity. For example:
- (Z)-4-(3-Oxo-3-(Thiophen-2-yl)Prop-1-Enylamino)-N-(Thiazol-2-yl)Benzenesulfonamide (26): Exhibited an IC50 of 10.25 μM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 μM). The α,β-unsaturated ketone moiety enhances reactivity with biological targets .
- (Z)-3-(4-Methoxybenzo[d]Thiazol-2-ylamino)-1-(Thiophen-2-yl)Prop-2-En-1-One (29): Demonstrated an IC50 of 9.39 μM, attributed to the electron-withdrawing methoxy group improving cellular uptake .
Table 1: Key Antiproliferative Sulfonamide-Thiophene Derivatives
Key Insight : The presence of a thiophene ring and sulfonamide group is critical for activity. Hydroxyl groups (as in the target compound) may enhance solubility but require optimization to avoid metabolic instability.
Substituted Benzenesulfonamides with Varied Pharmacological Profiles
- 4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide : This analogue lacks the thiophene-pentyl chain but features dichlorophenyl substitution. Its crystal structure revealed a C–SO2–NH–C torsion angle of 77.8° , leading to a tilted aromatic ring arrangement (87.9° between planes). This conformational rigidity may limit binding to flexible biological targets .
- 4-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide: A pyridine-thiophene hybrid with a trifluoromethyl group.
Table 2: Structural and Conformational Comparisons
Key Insight : Flexible substituents (e.g., hydroxylated pentyl) in the target compound may improve target engagement compared to rigid analogues.
Sulfonamides in Infectious Disease Research
- Its multivalent sulfonamide groups enable strong hydrogen bonding with enzyme active sites .
Biological Activity
4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₈ClN₃O₃S
- Molecular Weight: 357.84 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary studies indicate that it may inhibit the activity of certain kinases and other enzymes associated with cancer cell proliferation, leading to reduced cell viability and induction of apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against several bacterial strains, outperforming traditional antibiotics such as ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values suggest a strong potential for use in treating bacterial infections .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. The study highlighted the compound's selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .
Study 2: Antibacterial Properties
In another investigation, the antibacterial activity was assessed using standard broth dilution methods. The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results showed that it possessed a broad spectrum of antibacterial activity with MIC values ranging from 0.5 to 8 µg/mL .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
